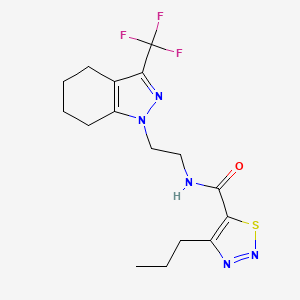![molecular formula C11H7FN2O B2356142 9-fluoro-pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 195711-34-3](/img/structure/B2356142.png)
9-fluoro-pyrrolo[1,2-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential antineoplastic activity . It is synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization .
Synthesis Analysis
The synthesis of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has been achieved through two main methodologies. One involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This method is operationally simple and catalyst-free, providing a green and efficient approach . Another methodology involves the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole . This reaction forms the corresponding quinoxalinones as exclusive products in good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one include ring opening and unexpected cyclization of aryl cyclopropanes , and the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole .Applications De Recherche Scientifique
Activité antinéoplasique
La 9-fluoro-pyrrolo[1,2-a]quinoxalin-4(5H)-one a été trouvée pour posséder une bonne activité antinéoplasique . Cela signifie qu'elle a le potentiel d'inhiber le développement des tumeurs, ce qui en fait un composé prometteur dans la recherche sur le cancer .
Synthèse par voie photochimique à la lumière visible
Le composé peut être synthétisé par un processus photochimique à la lumière visible . Cela implique l'ouverture de cycle et la cyclisation de cyclopropanes aryliques, de quinoxalinones, d'acide chlorhydrique et d'acide nitrique . Cette méthodologie opérationnellement simple et sans catalyseur ouvre une approche verte et efficace pour la synthèse des pyrrolo[1,2- a ]quinoxalin-4 (5 H )-ones .
Phosphorylation des quinoxalines
La this compound peut être utilisée dans la phosphorylation des quinoxalines . Ce processus utilise l'oxygène atmosphérique comme oxydant vert sous conditions de lumière visible à température ambiante . Les quinoxalines et les quinoxalin-2 (1H)-ones sont toutes deux compatibles avec les phosphonates alkyliques ou aryliques et ont fourni de bons rendements de produits par formation de liaison C–P régiosélective dans des conditions sans base ni ligand .
Couplage de décarboxylation en tandem
Une cyclisation formelle [2+2+1] induite par la lumière visible des N-aryl glycines avec les quinoxalin-2(1H)-ones pour synthétiser des tétrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones a été développée . Le système catalytique pourrait être utilisé pour fournir une série de produits titrés avec des rendements modérés à bons dans des conditions réactionnelles douces .
Safety and Hazards
Orientations Futures
The future directions for the study of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one could include further investigation of its antineoplastic activity, exploration of its mechanism of action, and determination of its physical and chemical properties. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Mécanisme D'action
Target of Action
The primary target of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is glycoprotein 130 (gp130) . Gp130 is a signal transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in immune response, hematopoiesis, and inflammation .
Mode of Action
9-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one acts as an inhibitor of gp130 . It binds to gp130 and blocks the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3), thereby inhibiting the expression of STAT3 responsive genes .
Biochemical Pathways
The compound affects the IL-6/STAT3 signaling pathway . By inhibiting gp130, it prevents the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell proliferation and immune response .
Result of Action
The inhibition of gp130 by 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one leads to a decrease in STAT3 activation . This results in the suppression of gene expression regulated by STAT3, which can lead to antineoplastic activity . The compound has shown good antineoplastic activity in in vitro cytotoxicity assays .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one. For instance, the compound’s synthesis is mediated by visible light , suggesting that light exposure could potentially affect its stability. Furthermore, the compound’s efficacy may be influenced by factors such as the cellular environment, the presence of other drugs or substances, and individual patient characteristics.
Propriétés
IUPAC Name |
9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-1-4-8-10(7)14-6-2-5-9(14)11(15)13-8/h1-6H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXGPBGELMXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N3C=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327281 |
Source


|
| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
195711-34-3 |
Source


|
| Record name | 9-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)
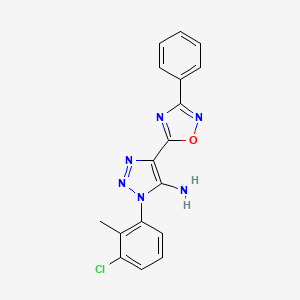
![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)

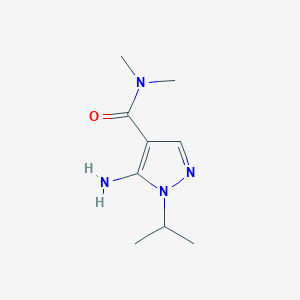
![3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2356071.png)
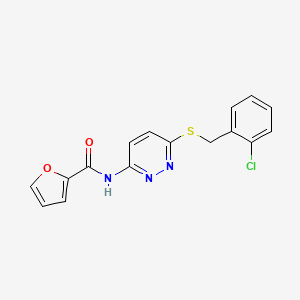
![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)


![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)
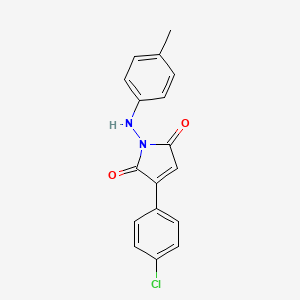
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)
